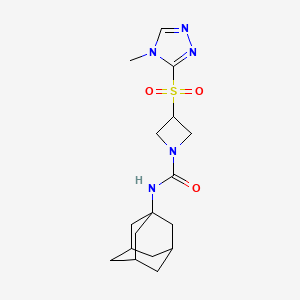![molecular formula C13H12Cl2N4O B2651318 2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide CAS No. 343376-13-6](/img/structure/B2651318.png)
2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide (2-CNMDMAH) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. It has been used as an inhibitor in a variety of biochemical and physiological processes, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Xenobiotics Metabolism and Toxicity
Research on cytochromes P450 (CYPs), specifically CYP2E1, illustrates the complex mechanisms by which the body metabolizes a wide range of substances, including therapeutic agents and environmental toxicants. The study using Cyp2e1-/- mice highlights the role of CYP2E1 in the metabolism of xenobiotics and the associated risks of toxicity, genotoxicity, and carcinogenicity, offering insights into the broader implications of chemical exposure and metabolism (Ghanayem & Hoffler, 2007).
Amyloid Imaging in Alzheimer's Disease
Research into amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, contributes to understanding Alzheimer's disease by enabling the measurement of amyloid in vivo. These developments in PET amyloid imaging techniques signify a breakthrough in early detection and evaluation of therapies for Alzheimer's disease (Nordberg, 2007).
Occupational Exposure and Chlorinated Solvents
Studies on the effects of occupational exposure to chlorinated solvents detail the potential for adverse health outcomes, including neurotoxicity and carcinogenicity. This research underscores the importance of understanding the health implications of chemical exposures in the workplace and the need for protective measures (Ruder, 2006).
Anticarcinogenicity and Toxicity of Chemical Complexes
The anticarcinogenic and toxic properties of certain chemical complexes, including organotin(IV) complexes, highlight the potential for developing compounds with significant biological activity. This area of research suggests opportunities for creating new therapeutic agents based on chemical design and understanding their mechanisms of action (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Environmental Impact of Chemicals
The occurrence and fate of chemicals such as chlorophenols and parabens in aquatic environments have been extensively reviewed, emphasizing the need for understanding and mitigating the environmental impact of these substances. This research is crucial for developing strategies to manage and reduce the presence of potentially harmful chemicals in natural water systems (Haman, Dauchy, Rosin, & Munoz, 2015).
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(dimethylamino)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O/c1-19(2)8-10(6-16)13(20)18-17-7-9-3-4-11(14)5-12(9)15/h3-5,7-8H,1-2H3,(H,18,20)/b10-8+,17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONOFBGBVFTSDM-UKNPCATOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


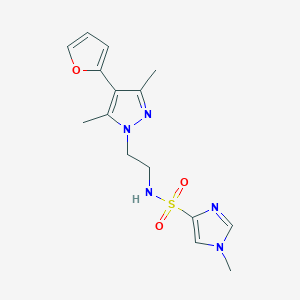
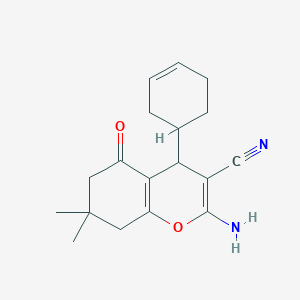
![Methyl 3-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2651241.png)
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2651242.png)
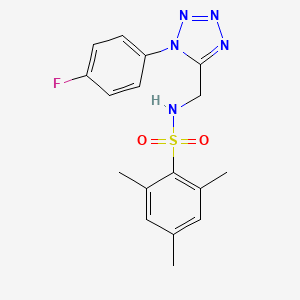


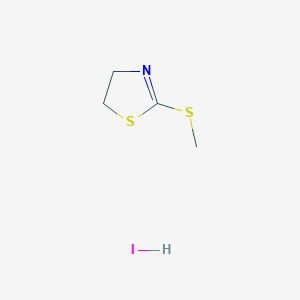
![N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2651250.png)
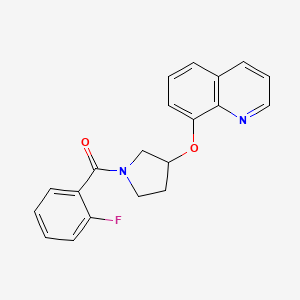

![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide](/img/structure/B2651256.png)
